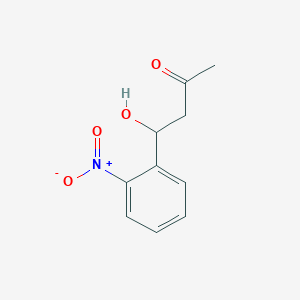
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- is a chemical compound with the molecular formula C8H16N2S It is a derivative of imidazolidine, featuring a sulfur atom in place of an oxygen atom in the imidazolidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- typically involves the reaction of 1-isopropyl-4,4-dimethyl-2-imidazolidinone with a sulfurizing agent. Common sulfurizing agents include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinethione derivatives.
科学研究应用
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-imidazolidinethione: Similar structure but lacks the isopropyl group.
2,4-Imidazolidinedione, 1-methyl-: Contains an oxygen atom instead of sulfur.
Uniqueness
2-Imidazolidinethione, 1-isopropyl-4,4-dimethyl- is unique due to the presence of both isopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity. The sulfur atom in the thione group also imparts distinct properties compared to oxygen-containing analogs.
属性
CAS 编号 |
31596-21-1 |
|---|---|
分子式 |
C8H16N2S |
分子量 |
172.29 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-propan-2-ylimidazolidine-2-thione |
InChI |
InChI=1S/C8H16N2S/c1-6(2)10-5-8(3,4)9-7(10)11/h6H,5H2,1-4H3,(H,9,11) |
InChI 键 |
BYHBWAODCZSHPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC(NC1=S)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
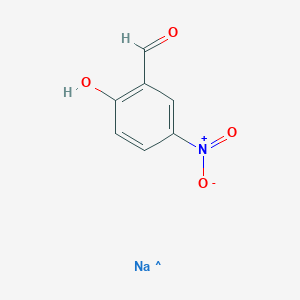


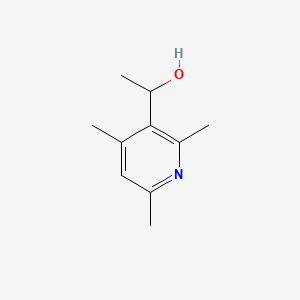

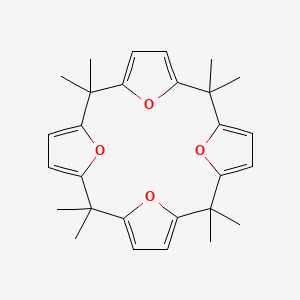

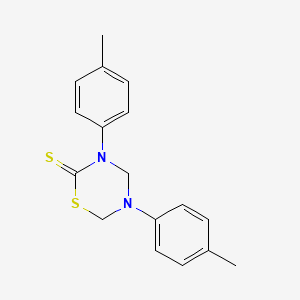


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

